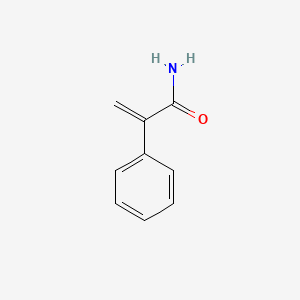
2-Phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylacrylamide is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
2-Phenylacrylamide and its derivatives have been investigated for their potential therapeutic effects, particularly as anti-inflammatory and analgesic agents.
Anti-inflammatory Properties
Research has shown that derivatives of this compound exhibit promising anti-inflammatory activities. For instance, a study on a hybrid compound derived from indomethacin and paracetamol, specifically (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01), demonstrated significant inhibition of pro-inflammatory cytokines in vitro and effective reduction of paw edema in vivo models. The compound exhibited a favorable safety profile compared to traditional anti-inflammatory drugs, suggesting its potential as a novel therapeutic agent for inflammatory conditions .
Pain Management
Another derivative, (E)-3-furan-2-yl-N-phenylacrylamide (PAM-4), was studied for its effects on chronic pain models. PAM-4 demonstrated the ability to reduce nociceptive behavior in mice through modulation of the α7-nicotinic acetylcholine receptors, indicating its potential application in managing chronic pain conditions .
Antioxidant Activities
A series of phenylacrylamide derivatives have been synthesized and evaluated for their antioxidant properties. One notable compound showed significant protective effects against oxidative stress in mesangial cells, highlighting the potential of these derivatives in preventing diseases related to oxidative damage .
Material Science Applications
This compound is also utilized in polymer chemistry. It serves as a monomer for the synthesis of various copolymers and hydrogels that have applications in drug delivery systems and tissue engineering. The incorporation of this compound into polymer matrices can enhance the mechanical properties and biocompatibility of the resulting materials.
Polymer Synthesis
The copolymerization of this compound with other monomers has been explored to create materials with tailored properties for specific applications such as controlled drug release or as scaffolds for tissue engineering .
Case Studies and Research Findings
Properties
Molecular Formula |
C9H9NO |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-phenylprop-2-enamide |
InChI |
InChI=1S/C9H9NO/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6H,1H2,(H2,10,11) |
InChI Key |
IMOLAGKJZFODRK-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













